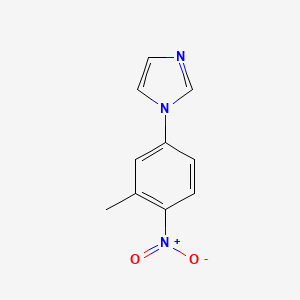

1-(3-Methyl-4-nitrophenyl)-1H-imidazole

カタログ番号 B3014619

CAS番号:

102791-92-4

分子量: 203.201

InChIキー: HYTUDPOPONCSCM-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

概要

説明

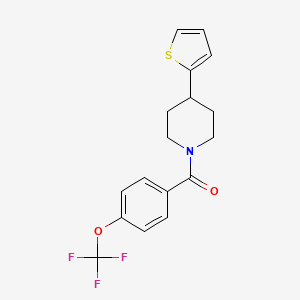

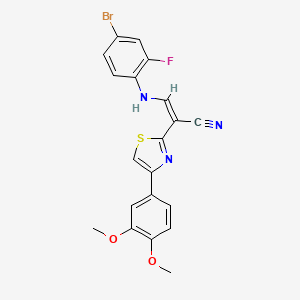

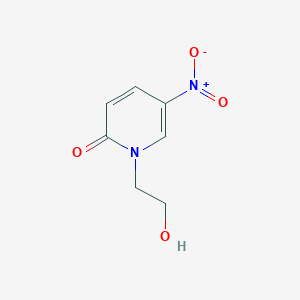

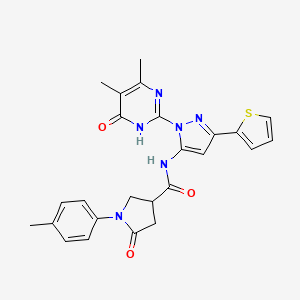

The compound “1-(3-Methyl-4-nitrophenyl)-1H-imidazole” is an organic molecule that contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms, and a phenyl ring, which is a six-membered aromatic ring, substituted with a methyl and a nitro group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the imidazole ring and the substituted phenyl ring. The presence of the nitro group (-NO2) would introduce a significant amount of electron-withdrawing character, which could affect the reactivity of the molecule .Chemical Reactions Analysis

Again, without specific literature or experimental data, it’s difficult to provide a detailed analysis of the chemical reactions this compound might undergo .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its structure. The presence of the nitro group in this compound could make it relatively polar, and the aromatic rings could contribute to its stability .科学的研究の応用

- Application : Ozone (O₃) is an effective sanitizer and oxidizer. It can remove residual pesticides from vegetables and fruits without compromising flavor. Ozone treatment breaks down pesticides, ensuring safer produce for consumers .

- Application : Researchers employ MNPI derivatives to investigate biocatalytic hydrolysis reactions. The Hammett linear free-energy relationship helps understand how substituents affect reaction rates .

- Application : As a selective acaricide and insecticide, MNPI targets chewing and sucking insects. Its use helps control pests in agriculture, but precautions are necessary due to its environmental impact .

- Application : MNPI derivatives exhibit photodynamic properties. Researchers explore their potential as photosensitizers for targeted cancer therapy .

- Application : Scientists investigate MNPI-based metal complexes for catalysis, sensors, and materials with tailored properties .

Pesticide Residue Removal in Vegetables Using Ozone Microbubbles

Biocatalytic Hydrolysis Studies

Agrochemicals and Soil Health

Photodynamic Therapy (PDT)

Material Science and Coordination Chemistry

Antimicrobial and Antifungal Properties

作用機序

将来の方向性

特性

IUPAC Name |

1-(3-methyl-4-nitrophenyl)imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-8-6-9(12-5-4-11-7-12)2-3-10(8)13(14)15/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYTUDPOPONCSCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2C=CN=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Methyl-4-nitrophenyl)-1H-imidazole | |

Synthesis routes and methods I

Procedure details

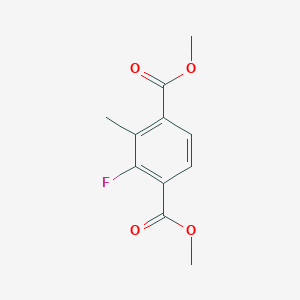

A mixture of 4-fluoro-2-methylnitrobenzene (15.5 g), imidazole (6.8 g), and sodium carbonate (11.1 g) was heated at 100° for 24 hours in dimethylformamide (DMF). The mixture was then concentrated in vacuo, the residue was acidified to pH1 with 4M hydrochloric acid, and the resulting solution was extracted with chloroform (2×25 cm3). The aqueous phase was basified to pH10 with 2.5M sodium hydroxide solution and the mixture was extracted with chloroform (3×100 cm3). The dried (MgSO4) organic extracts were evaporated to give a solid which was recrystallised from ethyl acetate to afford 1-(3-methyl-4-nitrophenyl)imidazole, m.p. 112°-115°, (10.0 g).

Synthesis routes and methods II

Procedure details

To a solution of 4-fluoro-2-methyl-1-nitro-benzene (300 mg, 1.84 mmol) in DMSO (2 mL) were added KOH (20 mg, 3.87 mmol) and imidazole (263 mg, 3.88 mmol). The reaction mixture was heated to 100° C. for 3.5 h, cooled to room temperature, and diluted with ice-cold water. The resulting precipitate was filtered, washed with ice-cold water, and dried under vacuum to give the title compound (310 mg, 80%) as a yellow powder. 1H NMR (300 MHz, DMSO-d6) δ 8.46 (1H, s), 8.16 (1H, d, J=8.9 Hz), 7.90-7.92 (2H, m), 7.78 (1H, dd, J=2.5, 8.9 Hz), 7.17 (1H, s), 2.61 (3H, s). LRMS (M+H)+mz 204.

Synthesis routes and methods III

Procedure details

A mixture of 4-fluoro-3-methylnitrobenzene (15.5 g), imidazole (6.8 g), and sodium carbonate (11.1 g) was heated at 100° for 24 hours in dimethylformamide (DMF). The mixture was then concentrated in vacuo, the residue was acidified to pH1 with 4M hydrochloric acid, and the resulting solution was extracted with chloroform (2×25 cm3). The aqueous phase was basified to pH10 with 2.5 M sodium hydroxide solution and the mixture was extracted with chloroform (3×100 cm3). The dried (MgSO4) organic extracts were evaporated to give a solid which was recrystallised from ethyl acetate to afford 1-(3-methyl-4-nitrophenyl)imidazole, m.p. 112°-115°, (10.0 g).

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amino}cyclobutan-1-ol](/img/structure/B3014539.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethylbenzenesulfonamide](/img/structure/B3014542.png)

![allyl 4-methyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl sulfide](/img/structure/B3014547.png)

![2-(4-{1-[(1-Cyanocyclohexyl)carbamoyl]ethoxy}phenyl)acetic acid](/img/structure/B3014556.png)

![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-cyclobutylmethanone](/img/structure/B3014557.png)

![8-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-6-hydroxy-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B3014559.png)